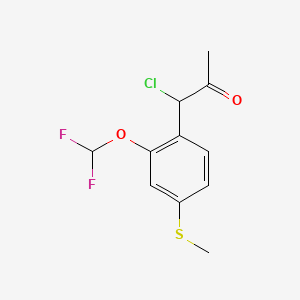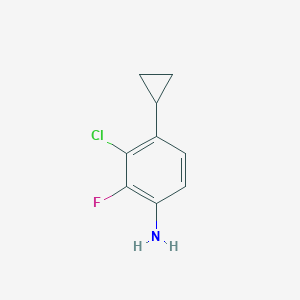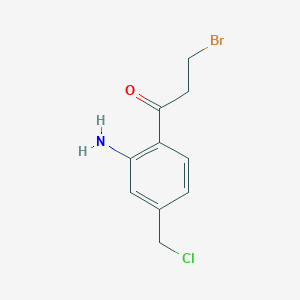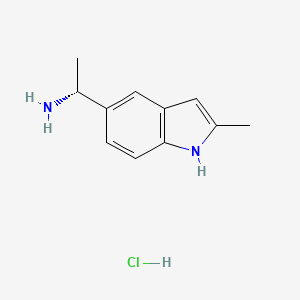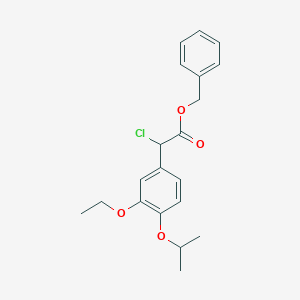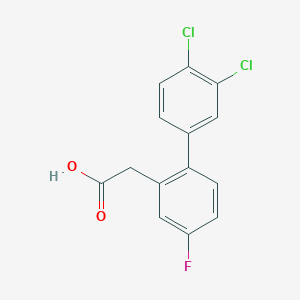
(3',4'-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound has chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure.
Acetylation: Introduction of the acetic acid group.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
- Oxidized derivatives, reduced forms, or substituted biphenyl compounds.
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and properties.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Used in the production of advanced materials.
- Potential applications in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-4-fluoro-biphenyl-2-yl)-acetic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Biphenyl-2-yl-acetic acid: Lacks halogen substituents.
(3’,4’-Dichloro-biphenyl-2-yl)-acetic acid: Lacks the fluorine substituent.
(4-Fluoro-biphenyl-2-yl)-acetic acid: Lacks the chlorine substituents.
Uniqueness:
- The presence of both chlorine and fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H9Cl2FO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-12-4-1-8(6-13(12)16)11-3-2-10(17)5-9(11)7-14(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
KFUDCBAFIWUNQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


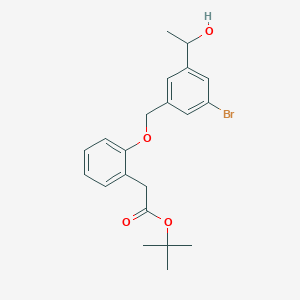

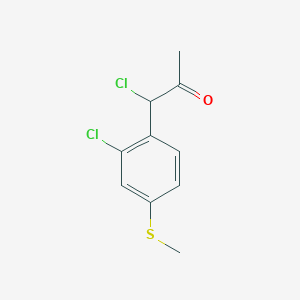
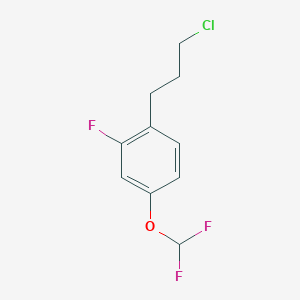

![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
![8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14047874.png)
